tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a pyrimidinyl group and a tert-butyl ester. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen atoms. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperazine-containing drugs .
Medicine: The compound is utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its structural features allow for the design of drugs with specific receptor affinities and activities .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrimidinyl group enhances its ability to interact with nucleic acids and proteins, making it particularly useful in medicinal chemistry .
Biological Activity
Tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperazine ring substituted with a pyrimidine moiety and a tert-butyl ester group, contributing to its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The presence of the pyrimidine moiety allows for effective binding to the ATP-binding site of these kinases, contributing to their selectivity and potency against cancer cells .
- Antiproliferative Effects : Research indicates that derivatives of piperazine can exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects in leukemia and breast cancer cell lines, indicating potential use in cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Study | Biological Activity | Cell Line/Model | IC50 Value |
---|---|---|---|
Study 1 | CDK inhibition | Various cancer cells | Sub-micromolar |
Study 2 | Antiproliferative | CEM-13, MDA-MB-231 | <10 µM |
Study 3 | Apoptosis induction | MCF-7 | Dose-dependent |
Case Studies
Several studies have highlighted the efficacy of pyrimidine-containing piperazine derivatives:
- Inhibition of CDK4/6 : A derivative similar to this compound was found to selectively inhibit CDK4/6, leading to reduced cell proliferation in breast cancer models. The compound's ability to bind effectively to the kinase's inactive conformation was crucial for its action .
- Antitumor Activity : In a study focusing on pyrimidine derivatives, compounds were tested against human leukemia cell lines, showing significant cytotoxic effects. The mechanism involved apoptosis induction through increased levels of caspase-3 and p53 expression, suggesting a robust apoptotic pathway activation .
- Metabolic Stability : Another study examined the metabolic stability of piperazine derivatives, noting that modifications could enhance both solubility and potency while reducing clearance rates in liver microsomes. This indicates the importance of structural optimization in developing effective therapeutic agents .
Properties
IUPAC Name |
tert-butyl 4-pyrimidin-5-ylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)11-8-14-10-15-9-11/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFIRRWHYFDUCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736832 | |
Record name | tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634468-96-5 | |
Record name | tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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